Bleximenib

Description

Bleximenib is under investigation in clinical trials NCT04811560 (A Phase 1/2 Study of this compound in Participants With Acute Leukemia) and NCT05453903 (A Study of this compound in Combination With Acute Myeloid Leukemia (AML) Directed Therapies)

This compound is an orally bioavailable protein-protein interaction (PPI) inhibitor of the menin-mixed lineage leukemia (MLL; mixed-lineage leukemia 1; MLL1; myeloid/lymphoid leukemia; histone-lysine N-methyltransferase 2A; KMT2A) proteins, with potential antineoplastic activity. Upon oral administration, this compound inhibits the interaction between the two proteins menin and MLL and the formation of the menin-MLL complex. This reduces the expression of downstream target genes and results in an inhibition of the proliferation of leukemic cells with either KMT2A alterations such as gene rearrangements (KMT2A-r), duplications, and amplification, or nucleophosmin 1 gene (NPM1) alterations. The menin-MLL complex plays a key role in the survival, growth, transformation and proliferation of certain kinds of leukemia cells.

Properties

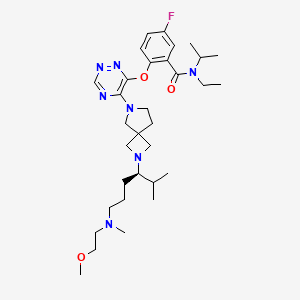

CAS No. |

2654081-35-1 |

|---|---|

Molecular Formula |

C32H50FN7O3 |

Molecular Weight |

599.8 g/mol |

IUPAC Name |

N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1 |

InChI Key |

PDUGAXSIWNMIBQ-HHHXNRCGSA-N |

Isomeric SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C |

Canonical SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Bleximenib: A Technical Guide to its Mechanism of Action in KMT2A-Rearranged Leukemia

Executive Summary: Acute leukemias characterized by rearrangements of the Histone-lysine N-methyltransferase 2A (KMT2A) gene represent a high-risk subtype with poor prognosis.[1] These malignancies are driven by KMT2A fusion proteins that require interaction with the scaffolding protein menin to enact a potent leukemogenic gene expression program.[2][3] Bleximenib (JNJ-75276617) is a novel, orally bioavailable, and selective small-molecule inhibitor that directly targets the critical protein-protein interaction between menin and KMT2A.[4][5] By disrupting this interaction, this compound displaces the oncogenic complex from chromatin, leading to the downregulation of key target genes, subsequent inhibition of proliferation, and the induction of myeloid differentiation.[2][6] This technical guide provides an in-depth overview of the molecular mechanism, preclinical and clinical efficacy, and key experimental methodologies related to this compound's action in KMT2A-rearranged leukemia.

The Oncogenic Role of the Menin-KMT2A Interaction

In hematological malignancies with KMT2A rearrangements (KMT2A-r), the N-terminus of the KMT2A protein is fused to one of over 80 different partner genes.[7] The resulting KMT2A fusion protein is central to leukemogenesis but requires the protein menin, encoded by the MEN1 gene, as an essential cofactor.[8]

Menin functions as a critical scaffolding protein, tethering the KMT2A fusion protein to chromatin at the promoter regions of specific target genes.[2][3] This interaction is indispensable for the aberrant and sustained expression of a leukemogenic transcriptional program, most notably involving the HOX gene clusters (e.g., HOXA9, HOXA10) and their cofactor MEIS1.[1][7][8] The overexpression of these genes is a hallmark of KMT2A-r leukemia and leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[1][2][8] Pharmacologic or genetic disruption of the menin-KMT2A interaction has been shown to reverse this process and halt disease progression in preclinical models.[2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human study of the menin-KMT2A inhibitor JNJ-75276617 in R/R acute leukemias | VJHemOnc [vjhemonc.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. preprints.org [preprints.org]

Bleximenib as a menin-KMT2A interaction inhibitor

An In-depth Technical Guide to Bleximenib: A Menin-KMT2A Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (JNJ-75276617) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the critical protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2] This interaction is a key dependency for the survival and proliferation of leukemic cells harboring KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] By disrupting this complex, this compound effectively downregulates the expression of oncogenic genes, such as MEIS1 and HOX gene clusters, leading to cell differentiation and impaired proliferation of leukemic blasts.[1][3] Preclinical and clinical studies have demonstrated significant anti-leukemic activity and a manageable safety profile for this compound, both as a monotherapy and in combination with other anti-leukemia agents, establishing it as a promising therapeutic strategy for these genetically defined acute leukemias.[4][5]

Core Mechanism of Action

In normal hematopoiesis, the menin-KMT2A complex plays a role in regulating gene transcription.[6] However, in the context of KMT2Ar or NPM1-mutated (NPM1m) acute myeloid leukemia (AML), this interaction becomes aberrant and essential for driving the leukemogenic program.[6][7]

-

In KMT2Ar Leukemia: Chromosomal translocations involving the KMT2A gene produce fusion proteins. Menin acts as a critical scaffolding protein that tethers these KMT2A fusion proteins to chromatin at specific gene loci.[1]

-

In NPM1m Leukemia: The mutated NPM1 protein also relies on the menin-KMT2A interaction to drive the expression of genes responsible for maintaining the leukemic state.[1][2]

This aberrant complex leads to the sustained expression of key downstream target genes, including the HOXA gene cluster and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation.[1][3]

This compound binds directly to the menin protein in a unique binding pocket, distinct from some other menin inhibitors, which physically prevents its interaction with KMT2A or KMT2A fusion proteins.[1][2] This disruption displaces the complex from chromatin, leading to the downregulation of target gene expression, which in turn induces myeloid differentiation and inhibits tumor growth.[1][8]

Signaling Pathway Diagram

Caption: The Menin-KMT2A signaling pathway in normal and leukemic states, and the mechanism of this compound.

Quantitative Data

Preclinical Activity

This compound demonstrates potent and selective inhibition of the menin-KMT2A interaction, translating to robust anti-proliferative activity in relevant cellular models.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Binding Affinity (Ki) | Sub to double-digit nM range | Wild-Type (WT) Menin | [1] |

| Antiproliferative Activity | Potent across multiple cell lines | KMT2Ar (MOLM-13, MV4-11) and NPM1c (OCI-AML3) AML cell lines | [1][2] |

| Resistance Profile | Retains potent activity | Engineered AML cells with MEN1M327I or MEN1T349M mutations | [1][2] |

| Selectivity | No significant activity (>50% inhibition) | Kinase panel (n=109) and receptor/transporter panel (n=52) at 1-10 µM | [1] |

Clinical Efficacy: Monotherapy (cAMeLot-1 Trial)

The Phase 1/2 cAMeLot-1 study (NCT04811560) evaluated this compound monotherapy in patients with relapsed/refractory (R/R) acute leukemia with KMT2A or NPM1 alterations.[4][9]

| Efficacy Endpoint | 45 mg BID | 90/100 mg BID | 150 mg BID | Reference |

| Overall Response Rate (ORR) | 36.4% - 39% | 47.6% - 50% | 50% - 55.0% | [4][6][9][10] |

| Composite Complete Response (cCR) | 18.2% - 23% | 33.3% - 40% | 40.0% | [4][9][10] |

| CR/CRh Rate | 18.2% - 23% | 33.3% - 35% | 30% - 40.0% | [4][9] |

| Median Time to First Response | 1.5 months | 1.4 months (30 days) | 1.0 month | [4][9] |

| Median Duration of Response (90/100 mg) | - | 6.4 months | - | [9] |

Note: Response rates can vary slightly between different data cut-offs and analyses presented at conferences.

The recommended Phase 2 dose (RP2D) was determined to be 100 mg BID, with a 50 mg BID step-up for the first 14 days, based on an optimal balance of safety, efficacy, and pharmacodynamic activity.[4][6][11]

Clinical Efficacy: Combination Therapy (ALE1002 Trial)

The Phase 1b ALE1002 study (NCT05453903) is evaluating this compound in combination with other AML-directed therapies.[5][6]

This compound + Venetoclax (B612062) + Azacitidine (VEN + AZA) [5][6]

| Patient Population | Overall Response Rate (ORR) | Composite Complete Response (cCR) |

| Newly Diagnosed (ND) AML (n=20) | 90.0% | 75.0% |

| Relapsed/Refractory (R/R) AML (n=22) | 81.8% - 82% | 59.0% - 59.1% |

This compound + Intensive Chemotherapy (7+3) [4]

| Patient Population | Overall Response Rate (ORR) | Composite Complete Remission (CRc) |

| Newly Diagnosed (ND) AML, fit for IC (n=21) | 95% | 86% |

Clinical Safety & Tolerability

This compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.

Monotherapy (cAMeLot-1, 90/100 mg BID) [4][6]

| Adverse Event | Grade ≥3 Incidence |

| Thrombocytopenia | 9.7% - 31.5% |

| Neutropenia | 3.2% - 25.3% |

| Anemia | 26.7% |

| Febrile Neutropenia | 18.5% |

| Differentiation Syndrome (DS) | 6.5% - 14.4% |

Note: Incidence ranges reflect data from different reports and patient populations.

Combination Therapy (with VEN+AZA, RP2D) [5]

| Adverse Event | All-Grade Incidence | Grade ≥3 Incidence |

| Nausea | 65% | - |

| Thrombocytopenia | 61% | 59% |

| Neutropenia | 59% | 59% |

| Anemia | 49% | 49% |

| Differentiation Syndrome (DS) | 4% | - |

Importantly, no cardiac safety signal of QTc prolongation has been observed.[5][6] Differentiation syndrome, a known class effect of differentiating agents, is observed but is generally low-grade and manageable.[6][12]

Key Experimental Protocols

Preclinical: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the binding of menin to the promoters of its target genes and the displacement of the complex by this compound.

Methodology Workflow:

-

Cell Treatment: Treat KMT2A-r or NPM1c AML cells (e.g., MOLM-14) with DMSO (vehicle control) or varying concentrations of this compound for a specified time (e.g., 48 hours).[1]

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Cell Lysis & Sonication: Lyse cells and shear chromatin into small fragments using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to menin to pull down menin-bound DNA fragments.

-

Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of target genes (e.g., MEIS1, HOXA9, HOXA10) to quantify the amount of menin-bound DNA.[1]

-

Analysis: Compare the amount of amplified DNA from this compound-treated samples to DMSO-treated samples to determine the reduction in menin binding.

ChIP Assay Workflow Diagram

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Preclinical: Primary AML Cell Culture and Differentiation Assay

This protocol assesses the effect of this compound on the proliferation and differentiation of primary patient-derived AML cells.[3]

Methodology Workflow:

-

Sample Processing: Thaw cryopreserved primary AML mononuclear cells. Resuspend in newborn calf serum supplemented with DNase I, MgSO4, and heparin.[3]

-

Co-culture Setup: Plate cells in Gartner medium supplemented with cytokines (G-CSF, TPO, IL-3) onto a confluent monolayer of MS5 stromal cells pre-treated with mitomycin C.[3]

-

Treatment: Treat cells with DMSO or escalating concentrations of this compound (e.g., 0.03, 0.30, 3.00 µM) for 14 days. Add fresh medium and inhibitor at day 7.[3]

-

Flow Cytometry Staining: At days 7 and 14, harvest cells and stain with a panel of fluorescently-conjugated antibodies to identify cell populations and differentiation markers (e.g., CD45, CD117 for blasts, CD11b for myeloid differentiation). Use a viability dye like DAPI.[3]

-

Data Acquisition & Analysis: Acquire data on a flow cytometer. Analyze the percentage of viable leukemic blasts and the expression of differentiation markers to assess drug efficacy.[3]

Clinical Trial Protocol: Phase 1 Dose Escalation

This protocol outlines the design of the dose-finding portion of the cAMeLot-1 (NCT04811560) and ALE1002 (NCT05453903) studies.

Methodology Workflow:

-

Patient Eligibility: Enroll patients with relapsed/refractory acute leukemia with confirmed KMT2A rearrangements or NPM1 mutations.[9]

-

Study Design: Patients receive this compound orally on a 28-day cycle.[9][13]

-

Dose Escalation:

-

Monotherapy (cAMeLot-1): Employ a step-up dosing strategy to mitigate the risk of differentiation syndrome. For the RP2D, patients start at 50 mg BID for 14 days, then escalate to 100 mg BID.[9][11]

-

Combination (ALE1002): this compound is introduced after the start of partner agents (e.g., after venetoclax ramp-up).[13]

-

-

Safety Monitoring: Monitor patients for adverse events (AEs), graded using CTCAE v5.0. Dose-limiting toxicities (DLTs) are assessed to determine the maximum tolerated dose.[9][11]

-

Efficacy Assessment: Investigator-assessed responses are evaluated based on modified ELN 2017 criteria.[9]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect samples to evaluate drug exposure and target engagement (e.g., modulation of MEIS1 expression in bone marrow).[9][11]

Clinical Trial Dose Escalation Diagram

Caption: Logical flow of a Phase 1 dose-escalation clinical trial.

Conclusion and Future Directions

This compound has emerged as a highly promising targeted therapy for acute leukemias characterized by KMT2A rearrangements or NPM1 mutations. Its potent and selective mechanism of action, which restores normal differentiation programming, has translated into compelling clinical activity in heavily pre-treated patient populations. The determination of a well-tolerated and effective RP2D allows for further investigation in ongoing Phase 2 and 3 trials.[5][11]

Future research will focus on:

-

Expanding to Frontline Therapy: Evaluating this compound in combination with standard-of-care agents in newly diagnosed patients.[6]

-

Overcoming Resistance: Further characterizing potential resistance mechanisms and developing strategies to overcome them.

-

Broadening Indications: Exploring activity in other hematologic malignancies that may be dependent on the menin-KMT2A interaction.

-

Biomarker Development: Identifying biomarkers that can predict response or resistance to therapy.

The development of this compound represents a significant advance in the precision medicine approach to treating acute leukemia, offering a novel therapeutic option for patients with historically poor outcomes.[6]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]

- 5. New results for Johnson & Johnson’s this compound demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]

- 6. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ajmc.com [ajmc.com]

- 9. ashpublications.org [ashpublications.org]

- 10. trial.medpath.com [trial.medpath.com]

- 11. Restricted [jnjmedicalconnect.com]

- 12. First-in-human study of the menin-KMT2A inhibitor JNJ-75276617 in R/R acute leukemias | VJHemOnc [vjhemonc.com]

- 13. ashpublications.org [ashpublications.org]

The Role of Bleximenib in NPM1-mutant Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations is a distinct molecular subtype of AML. While often associated with a favorable prognosis, relapse remains a significant clinical challenge. Bleximenib (JNJ-75276617), a potent and selective small molecule inhibitor of the menin-KMT2A (MLL1) interaction, has emerged as a promising therapeutic agent for this patient population. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy, and the latest clinical trial data in NPM1-mutant AML. Detailed experimental protocols and visualizations of key signaling pathways and experimental workflows are included to support further research and drug development efforts in this area.

Introduction to NPM1-mutant AML and the Menin-KMT2A Axis

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues.[1] Mutations in the NPM1 gene are one of the most common genetic alterations in AML, occurring in approximately 30% of de novo adult cases.[2][3] These mutations lead to the aberrant cytoplasmic dislocation of the NPM1 protein (NPM1c), a key event in leukemogenesis.

The interaction between the nuclear protein menin, encoded by the MEN1 gene, and the histone methyltransferase KMT2A (also known as MLL1) is crucial for the regulation of gene expression during normal hematopoiesis.[3][4] In NPM1-mutant AML, the menin-KMT2A complex is hijacked to drive the expression of leukemogenic genes, including the HOX and MEIS1 gene clusters, which are critical for the maintenance of the leukemic state.[2][3][5] Disruption of the menin-KMT2A interaction has therefore become a compelling therapeutic strategy for NPM1-mutant AML.[2][5]

This compound: A Potent Inhibitor of the Menin-KMT2A Interaction

This compound is an orally bioavailable, potent, and selective inhibitor of the protein-protein interaction between menin and KMT2A.[5][6] By binding to menin, this compound disrupts the formation of the menin-KMT2A complex on chromatin, leading to the downregulation of their target genes.[5][6] This ultimately results in the induction of differentiation and apoptosis in leukemic cells.[4]

Mechanism of Action

In NPM1-mutant AML, the aberrant cytoplasmic NPM1 mutant protein promotes the menin-KMT2A interaction, leading to increased histone H3 lysine (B10760008) 79 (H3K79) methylation and the transcriptional activation of genes such as MEIS1, FLT3, and HOX gene clusters.[5][6][7] this compound directly binds to menin, preventing its interaction with KMT2A. This leads to the dissociation of the complex from the promoter regions of these target genes, a decrease in H3K79 methylation, and subsequent transcriptional repression. The downregulation of these key leukemogenic drivers induces myeloid differentiation and apoptosis of the AML cells.[4][5]

Preclinical Data

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity in NPM1-mutant AML cell lines.[5] In the OCI-AML3 cell line, which harbors an NPM1 mutation, this compound showed a half-maximal inhibitory concentration (IC50) of 0.045 µM.[2] Treatment of NPM1-mutant AML cells with this compound leads to a dose-dependent induction of myeloid differentiation, as evidenced by the increased expression of cell surface markers such as CD11b and CD14, and induction of apoptosis.[4][8]

| Cell Line | Genotype | This compound IC50 (µM) | Reference |

| OCI-AML3 | NPM1-mutant | 0.045 | [2] |

Clinical Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-leukemic agents, in patients with relapsed/refractory (R/R) and newly diagnosed (ND) AML harboring NPM1 mutations.

Monotherapy: The cAMeLot-1 Trial

The cAMeLot-1 study (NCT04811560) is a Phase 1/2 trial evaluating this compound monotherapy in patients with R/R acute leukemia, including those with NPM1 mutations.[9][10]

| Trial | Phase | Patient Population | Treatment | ORR (NPM1m) | cCR (NPM1m) | Reference |

| cAMeLot-1 | I/II | R/R Acute Leukemia | This compound Monotherapy (90/100 mg BID) | 47.6% (overall) | 33.3% | [1][5] |

ORR: Overall Response Rate, cCR: Composite Complete Remission (CR + CRh + CRi), BID: Twice daily

Combination Therapy

This compound has shown promising results when combined with standard-of-care agents for AML.

In a Phase 1b study (NCT05453903), this compound in combination with venetoclax (B612062) and azacitidine was evaluated in patients with R/R and ND AML.[11][12]

| Trial | Phase | Patient Population | Treatment | ORR (NPM1m) | cCR (NPM1m) | Reference |

| NCT05453903 | Ib | R/R AML | This compound + Venetoclax + Azacitidine | 91.7% | 59% (overall R/R) | [4][13] |

| NCT05453903 | Ib | ND AML (unfit for IC) | This compound + Venetoclax + Azacitidine | 93.8% | 75% (overall ND) | [4][13] |

IC: Intensive Chemotherapy

The ALE1002 trial (NCT05453903) is a Phase 1b study assessing this compound in combination with the "7+3" intensive chemotherapy regimen (cytarabine and an anthracycline) in newly diagnosed AML patients fit for intensive chemotherapy.[9][14]

| Trial | Phase | Patient Population | Treatment | ORR (NPM1m) | cCR (NPM1m) | Reference |

| ALE1002 | Ib | ND AML (fit for IC) | This compound + "7+3" Chemotherapy | 100% | 88% (CR/CRh) | [3] |

CRh: Complete Remission with partial hematologic recovery

Experimental Protocols

Cell Culture

-

OCI-AML3 Cells: Culture in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

MOLM-14 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (AlamarBlue Assay)

-

Seed NPM1-mutant AML cells (e.g., OCI-AML3) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) or DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add AlamarBlue reagent (10% of the culture volume) to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat NPM1-mutant AML cells with desired concentrations of this compound or DMSO for 48-72 hours.

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-menin antibody or a control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., MEIS1, HOXA9).

-

Quantify the enrichment of menin at the target gene promoters relative to the IgG control.

Gene Expression Analysis (NanoString nCounter)

-

Isolate total RNA from this compound-treated and control AML cells.

-

Hybridize the RNA with a custom CodeSet of probes targeting genes in the menin-KMT2A pathway and differentiation markers.

-

Process the hybridized samples on the NanoString nCounter Prep Station and Digital Analyzer.

-

Normalize the raw data to housekeeping genes.

-

Analyze the differential gene expression between this compound-treated and control samples.

Conclusion

This compound represents a promising targeted therapy for patients with NPM1-mutant AML. Its ability to disrupt the key menin-KMT2A interaction leads to the suppression of a critical leukemogenic program, resulting in differentiation and apoptosis of AML cells. Preclinical and clinical data have demonstrated the potent anti-leukemic activity of this compound, both as a monotherapy and in combination with existing AML therapies. The favorable response rates observed in clinical trials, particularly in the relapsed/refractory setting, highlight the potential of this compound to address a significant unmet medical need. Further investigation in ongoing and future clinical trials will be crucial to fully define the role of this compound in the treatment landscape of NPM1-mutant AML. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate continued research and development in this promising area of oncology.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]

- 5. news-medical.net [news-medical.net]

- 6. nanostring.com [nanostring.com]

- 7. kuraoncology.com [kuraoncology.com]

- 8. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uib.no [uib.no]

- 10. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 12. Multiplexed Gene Expression Analysis with NanoString | CellCarta [cellcarta.com]

- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Bleximenib (JNJ-75276617): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleximenib (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3] Developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, this compound represents a promising targeted therapy for acute leukemias, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), that harbor specific genetic alterations such as KMT2A rearrangements or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] These genetic abnormalities are found in a significant portion of acute leukemia cases and are associated with a poor prognosis.[3] this compound is currently undergoing clinical evaluation both as a monotherapy and in combination with other standard-of-care treatments.[2][4]

Discovery and Preclinical Development Timeline

While specific dates for early discovery milestones are not publicly available, the development of this compound stems from a growing understanding of the critical role of the menin-KMT2A interaction in leukemogenesis. The compound was designed for high potency and selectivity, with favorable properties for oral administration.[1]

Key Preclinical Milestones:

-

Compound Synthesis and Characterization: this compound (compound 27) and its enantiomer were first prepared and described in patent application WO2021121327.[5]

-

Demonstration of Potent and Selective Inhibition: In vitro assays confirmed this compound as a potent inhibitor of the menin-KMT2A interaction across multiple species.[1][5]

-

In Vitro Efficacy in Leukemia Models: Preclinical studies demonstrated that this compound effectively inhibits the proliferation of AML and ALL cell lines with KMT2A rearrangements or NPM1 mutations.[5] Treatment with this compound led to the downregulation of key oncogenic genes like HOXA9 and MEIS1, induced apoptosis, and promoted myeloid differentiation.[1][5][6]

-

In Vivo Efficacy in Xenograft Models: In animal models of AML and ALL, oral administration of this compound resulted in a significant reduction in leukemic burden and a dose-dependent increase in survival.[5][7][8] These in vivo effects were accompanied by changes in the expression of menin-KMT2A target genes.[5][7][8]

-

Synergistic Effects with Other Agents: Preclinical data indicated that this compound has synergistic effects when combined with other anti-leukemic drugs, including venetoclax (B612062), azacitidine, and gilteritinib.[7][8][9]

-

Activity Against Resistance Mutations: this compound has shown potent antiproliferative activity in cell lines engineered with mutations (MEN1M327I or MEN1T349M) that confer resistance to other menin inhibitors like revumenib, suggesting a distinct binding mode.[5][7][8]

Clinical Development Timeline

-

May 19, 2021: Initiation of a Phase 1/2 clinical trial (NCT04811560) to evaluate this compound as a monotherapy in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations.[6][10]

-

Ongoing: A Phase 1b study (NCT05453903) is investigating this compound in combination with other AML-directed therapies.[7][8][9][11]

-

December 5, 2025 (Last Update Posted): A study of this compound in combination with venetoclax and azacitidine for newly diagnosed AML (cAMeLot-2, NCT06852222) is ongoing.[12]

-

June 12, 2025: Johnson & Johnson announced new results for this compound, highlighting its ongoing investigation in Phase 1, 2, and 3 trials.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (JNJ-75276617)

| Assay Type | Species | IC50 (nM) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Human | 0.1 |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Mouse | 0.045 |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Dog | ≤0.066 |

Data sourced from multiple preclinical studies.[1]

Table 2: Phase 1 Clinical Trial (NCT04811560) Efficacy Data

| Dose Group | Overall Response Rate (ORR) | Composite Complete Response (CCR) Rate | Median Time to First Response | Median Duration of Response |

| 45 mg BID | 39% | 23% | Not Reported | Not Reported |

| 90/100 mg BID | 50% | 40% | 30 days | 6.4 months |

| 150 mg BID | 50% | 40% | Not Reported | Not Reported |

Data from a Phase 1 dose-escalation study in patients with relapsed/refractory acute leukemia.[13]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was utilized to quantify the ability of this compound to inhibit the protein-protein interaction between menin and a KMT2A-derived peptide.

-

Reagents:

-

Recombinant human, dog, and mouse menin with a C-terminal 6-His affinity tag, expressed in E. coli and purified.

-

Fluorescein isothiocyanate (FITC)-labeled menin-binding motif 1 (MBM1) peptide derived from KMT2A.

-

Terbium (Tb)-labeled antibody against the 6-His tag.

-

-

Procedure:

-

This compound was incubated with the purified menin protein and the FITC-labeled MBM1 peptide.

-

The Tb-labeled anti-His antibody was added to the mixture.

-

The reaction was allowed to reach equilibrium (300 or 420 minutes).

-

Time-resolved fluorescence energy transfer (TR-FRET) was measured using a plate reader. The signal is generated when the Tb-labeled antibody and the FITC-labeled peptide are in close proximity (i.e., when the menin-KMT2A interaction is intact).

-

The percentage of inhibition was calculated based on the reduction in the TR-FRET signal in the presence of this compound compared to a DMSO control.

-

IC50 values were determined from dose-response curves.[5]

-

Quantigene Multiplex Assay

This assay was employed to measure the expression levels of specific menin-KMT2A target genes and differentiation markers in leukemia cells following treatment with this compound.

-

Procedure:

-

Leukemia cell lines were treated with various concentrations of this compound or DMSO for 48 to 72 hours.

-

Cells were lysed to release the mRNA.

-

Target-specific probes for genes of interest (e.g., MEIS1, FLT3) were added to the cell lysates and allowed to hybridize with the target mRNA.

-

The probe-mRNA complexes were captured, and a signal amplification system was used.

-

The signals from the probes were measured using a FLEXMAP 3D system.

-

The effect of this compound on gene expression was determined by calculating the fold change relative to the DMSO control, and IC50 values for gene expression inhibition were calculated.[5]

-

In Vivo Xenograft Studies

These studies assessed the anti-leukemic activity of this compound in animal models.

-

Animal Models: Immunocompromised mice were engrafted with human AML or B-ALL cell lines (e.g., MOLM-14) or patient-derived xenograft (PDX) models with KMT2A rearrangements or NPM1 mutations.

-

Treatment:

-

This compound was administered orally, typically on a daily schedule.

-

Control groups received a vehicle control.

-

In combination studies, this compound was co-administered with other agents like venetoclax (orally) and/or azacitidine (intraperitoneal injection).

-

-

Endpoints:

-

Leukemic Burden: Monitored by methods such as bioluminescence imaging or flow cytometry analysis of bone marrow and peripheral blood.

-

Survival: The overall survival of the treated mice was compared to the control groups.

-

Pharmacodynamic Markers: Expression of menin-KMT2A target genes was assessed in tissues from treated animals.[5]

-

Visualizations

Caption: this compound's mechanism of action in the cell nucleus.

Caption: Preclinical to clinical development workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound Phase Ib Findings | EHA 2024 [delveinsight.com]

- 4. New results for Johnson & Johnson’s this compound demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. New results for Johnson & Johnson's this compound demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia | Johnson & Johnson [investor.jnj.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. m.youtube.com [m.youtube.com]

Preclinical Profile of Bleximenib: A Novel Menin-KMT2A Inhibitor for Hematological Malignancies

Executive Summary

Bleximenib (JNJ-75276617) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the critical protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2][3][4] This interaction is a key oncogenic driver in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[2][4][5] Preclinical studies have demonstrated that this compound effectively disrupts the menin-KMT2A complex, leading to the downregulation of key leukemogenic genes such as HOX and MEIS1.[1][2][6] This mechanism of action translates into robust anti-leukemic activity, including the inhibition of proliferation, induction of myeloid differentiation, and apoptosis in relevant cancer models.[7] Notably, this compound has shown significant efficacy as a monotherapy in both in vitro and in vivo models and has demonstrated synergistic effects when combined with other standard-of-care agents like venetoclax (B612062), azacitidine, and gilteritinib.[1][3][8] Furthermore, this compound retains activity against MEN1 mutations that confer resistance to other menin inhibitors, highlighting a potential advantage in the clinical setting.[1][4] This whitepaper provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Introduction

Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) are aggressive hematological malignancies characterized by the clonal expansion of undifferentiated myeloid or lymphoid blasts, respectively.[1][9] Among the diverse genetic subtypes, leukemias harboring rearrangements of the KMT2A gene or mutations in NPM1 represent a significant portion of cases, affecting approximately 5-10% and 30% of AML patients, respectively.[5][6] These alterations are often associated with a poor prognosis and resistance to conventional chemotherapy.[1][2]

A critical dependency in these leukemias is the interaction between the scaffolding protein menin and the KMT2A protein (or its fusion products).[2][4] This interaction is essential for the formation of a chromatin complex that aberrantly maintains the expression of oncogenic genes, including the HOXA gene cluster and MEIS1, which block hematopoietic differentiation and drive leukemic proliferation.[1][2][6] The targeted disruption of the menin-KMT2A interaction has therefore emerged as a promising therapeutic strategy.[4][5] this compound is a novel, potent, and selective inhibitor developed to specifically block this interaction, offering a targeted therapeutic approach for these genetically defined leukemias.[1][2]

Mechanism of Action

The oncogenic activity in KMT2A-r and NPM1m leukemias is driven by the recruitment of menin to KMT2A fusion proteins or the aberrant interaction involving mutated NPM1.[5] This complex binds to the promoters of target genes, leading to their sustained expression, which ultimately blocks cell differentiation and promotes leukemic self-renewal.[1][2]

This compound functions by binding directly to menin, inducing a conformational change that prevents its association with KMT2A.[1][4] This disruption displaces the complex from chromatin at target gene promoters.[1][2] Consequently, the expression of critical downstream targets like MEIS1 and FLT3 is reduced.[1][2] The suppression of this oncogenic transcriptional program removes the block on differentiation and inhibits unchecked proliferation, leading to leukemic cell death.[7]

In Vitro Preclinical Efficacy

Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a panel of AML and ALL cell lines harboring KMT2A rearrangements or NPM1 mutations.[3] This activity was also observed in primary AML patient samples, with the greatest sensitivity found in granulocyte-macrophage progenitor (GMP)-like AML subtypes.[10][11]

| Cell Line | Genotype | Reported Activity/Sensitivity |

| MOLM-13 | KMT2A-r | Potent antiproliferative activity observed.[1] |

| MOLM-14 | KMT2A-r | Potent antiproliferative activity observed.[1] |

| MV4-11 | KMT2A-r | Potent antiproliferative activity observed.[1] |

| OCI-AML3 | NPM1c | Potent antiproliferative activity observed.[1] |

| HL-60 | KMT2A/NPM1-WT | No significant gene set enrichment or antiproliferative effect noted.[1] |

| KO-52 | KMT2A/NPM1-WT | No significant gene set enrichment or antiproliferative effect noted.[1] |

| K-562 | KMT2A/NPM1-WT | No significant gene set enrichment or antiproliferative effect noted.[1] |

Table 1: Summary of this compound's In Vitro Antiproliferative Activity in Leukemia Cell Lines.

Induction of Differentiation

Treatment with this compound leads to the induction of myeloid differentiation in sensitive AML cells.[10] This effect is phenotypically characterized by a significant increase in the expression of the myeloid cell surface marker CD11b.[10] This indicates that by reversing the KMT2A/NPM1m-mediated differentiation block, this compound allows leukemic cells to mature, contributing to its therapeutic effect.

Activity Against Resistance Mutations

Acquired resistance to first-generation menin inhibitors, such as revumenib, has been linked to the emergence of specific mutations in the MEN1 gene (e.g., M327I, T349M).[1][4] These mutations prevent the inhibitor from binding effectively while preserving the oncogenic menin-KMT2A interaction.[4] Preclinical studies have shown that this compound retains potent antiproliferative activity in cell lines engineered to express these resistance mutations, which is attributed to its unique mode of binding to the menin protein.[1][4]

In Vivo Preclinical Efficacy

The anti-leukemic activity of this compound has been confirmed in multiple in vivo xenograft models of human AML and ALL.[2][3]

| Model Type | Key Findings |

| AML Xenograft (KMT2A-r / NPM1m) | Significant, dose-dependent reduction in leukemic burden.[2][3] |

| ALL Xenograft (KMT2A-r) | Significant, dose-dependent reduction in leukemic burden.[2][3] |

| AML & ALL Xenograft Models | Significant dose-dependent survival benefit for treated animals compared to controls.[2][3] |

| Combination (KMT2A-r AML Xenograft) | Combination with venetoclax and azacitidine significantly increased survival in mice.[3] |

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.

Preclinical Combination Studies

To enhance its therapeutic potential, this compound has been evaluated in combination with several targeted and cytotoxic agents. These studies have consistently shown synergistic or additive anti-leukemic effects.

| Combination Agent | Target/Class | Cell/Model Type | Outcome |

| Gilteritinib | FLT3 Inhibitor | KMT2A-r AML (in vitro) | Synergistic antiproliferative effects.[3][8] |

| Venetoclax | BCL-2 Inhibitor | KMT2A-r AML (in vitro) | Synergistic antiproliferative effects.[1][3] |

| Azacitidine | Hypomethylating Agent | KMT2A-r AML (in vitro) | Synergistic effects observed.[1][3] |

| Venetoclax + Azacitidine | BCL-2i + HMA | KMT2A-r AML (in vivo) | Significantly increased survival in mouse models.[3] |

Table 3: Preclinical Synergy of this compound with Other Anti-leukemic Agents.

Immunomodulatory Effects

Recent preclinical research has uncovered a novel aspect of this compound's mechanism involving the modulation of the tumor microenvironment.[10][11] Treatment with this compound was found to upregulate the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of AML cells.[10][11] This enhanced expression improves the ability of leukemic blasts to present antigens to T-cells. Functionally, this leads to a significant increase in T-cell-mediated cytotoxicity against the cancer cells, suggesting that this compound can decrease immune evasion and potentially enhance the efficacy of immunotherapies.[10][11]

Key Experimental Methodologies

The preclinical evaluation of this compound involved a range of standard and advanced laboratory techniques to establish its efficacy and mechanism of action.

Cell Proliferation Assays

The antiproliferative activity of this compound was determined using various leukemia cell lines and primary patient samples. Cells were cultured in appropriate media and treated with a range of this compound concentrations (e.g., 0.03-3.0 µM) for a specified period (e.g., 7-14 days).[10] Cell viability was assessed using assays such as CellTiter-Glo®. The 50% inhibitory concentration (IC50) values were then calculated using dose-response curve modeling.[1][2]

Gene Expression Analysis

To confirm the on-target effect of this compound, changes in the expression of menin-KMT2A target genes were measured. Following treatment with this compound, RNA was extracted from leukemia cells and analyzed using methods like the QuantiGene Plex assay or RNA-sequencing.[1][8] This allowed for the quantification of downregulation of key genes such as MEIS1 and FLT3 and genome-wide transcriptional changes.[1]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated using immunodeficient mouse models. Human leukemia cell lines (e.g., MOLM-13) or patient-derived blasts were implanted into mice.[1] Once leukemia was established, mice were randomized to receive oral doses of this compound or a vehicle control. Efficacy was measured by monitoring leukemic burden (e.g., through bioluminescence imaging) and overall survival.[2][3]

T-Cell Cytotoxicity Assays

To assess immunomodulatory effects, AML cells were pre-treated with this compound.[10][11] These cells were then co-cultured with T-cells (either allogeneic or autologous). The degree of T-cell-mediated killing of the leukemic cells was quantified, often by flow cytometry, to determine if this compound treatment enhanced their susceptibility to immune attack.[10][11]

Conclusion and Future Directions

The comprehensive body of preclinical data strongly supports the therapeutic potential of this compound for patients with hematological malignancies driven by KMT2A rearrangements or NPM1 mutations. Its potent, on-target activity, favorable efficacy in in vivo models, synergy with standard-of-care agents, and unique ability to overcome known resistance mutations position it as a highly promising agent.[1] The discovery of its immunomodulatory effects further broadens its potential clinical utility.[10][11] These robust preclinical findings have provided a solid foundation for the ongoing clinical investigation of this compound, both as a monotherapy and in various combination regimens, with the ultimate goal of improving outcomes for patients with these high-risk leukemias.[1][5][12] Future research will likely focus on further elucidating mechanisms of resistance, identifying additional patient populations who may benefit from menin inhibition, and optimizing combination strategies.[13]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A menin-KMT2A inhibitor to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]

- 6. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ashpublications.org [ashpublications.org]

- 9. checkrare.com [checkrare.com]

- 10. This compound, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]

- 12. UCSF Leukemia Trial → this compound in Participants With Acute Leukemia (cAMeLot-1) [clinicaltrials.ucsf.edu]

- 13. Exploring new horizons in menin: it’s this compound’s turn - PMC [pmc.ncbi.nlm.nih.gov]

Bleximenib's Impact on Leukemic Stem Cell Maintenance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bleximenib (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and Lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2] This interaction is a critical dependency for the survival and proliferation of leukemic cells harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[2][3] These genetic alterations are found in approximately 40% of Acute Myeloid Leukemia (AML) cases.[1] By disrupting this key interaction, this compound effectively suppresses the oncogenic gene expression programs that drive leukemogenesis, leading to the inhibition of leukemic stem cell (LSC) maintenance. This guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and workflows.

Core Mechanism of Action: Disrupting the Menin-KMT2A Oncogenic Complex

In normal hematopoiesis, the menin protein, encoded by the MEN1 gene, acts as a tumor suppressor.[4][5] However, in the context of KMT2A-r or NPM1-mutant leukemias, menin becomes an essential oncogenic cofactor.[5][6] It acts as a scaffold, binding to the KMT2A protein (or KMT2A fusion protein) and recruiting it to chromatin.[3] This menin-KMT2A complex is crucial for activating the transcription of key downstream target genes, most notably the HOX gene clusters (especially HOXA9) and their essential cofactor MEIS1.[2][5][6] The aberrant overexpression of these genes blocks hematopoietic differentiation and drives leukemic cell proliferation, which is fundamental for the maintenance of leukemic stem cells.[3]

This compound is designed to selectively bind to a pocket in the menin protein, physically obstructing its interaction with KMT2A.[2][7] This disruption displaces the KMT2A complex from the promoters of its target genes, leading to the downregulation of the HOX/MEIS1 transcriptional program.[1][2] The subsequent decrease in these oncogenic drivers results in the inhibition of proliferation, induction of apoptosis, and promotion of myeloid differentiation in leukemic cells.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring new horizons in menin: it’s this compound’s turn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New results for Johnson & Johnson’s this compound demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]

The In Vitro Pharmacodynamics of Bleximenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleximenib (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2] This interaction is a critical dependency for the survival and proliferation of leukemic cells harboring specific genetic alterations, particularly KMT2A rearrangements (KMT2A-r) and nucleophosmin (B1167650) 1 (NPM1) mutations.[1][3] this compound represents a promising targeted therapy for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with these genetic drivers.[1][4] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound functions by selectively binding to menin, disrupting its interaction with KMT2A.[1] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for driving the expression of oncogenic genes, including HOXA9 and MEIS1.[5][6] By inhibiting this interaction, this compound leads to the downregulation of these key target genes, which in turn inhibits leukemic cell proliferation, induces programmed cell death (apoptosis), and promotes myeloid differentiation.[5][7][8]

Quantitative In Vitro Activity

This compound has demonstrated potent and selective activity against leukemia cell lines and primary patient samples with KMT2A rearrangements or NPM1 mutations.

| Cell Line | Genotype | Assay Type | IC50 (µM) | Reference |

| OCI-AML3 | NPM1c | Proliferation | 0.045 | [7][8] |

| EOL-1 | KMT2A-PTD | Proliferation | 0.116 | [7][8] |

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines

| Parameter | Species | IC50 (nM) | Reference |

| Menin-KMT2A Interaction | Human | 0.1 | [5] |

| Menin-KMT2A Interaction | Mouse | 0.045 | [5] |

| Menin-KMT2A Interaction | Dog | ≤0.066 | [5] |

Table 2: Potency of this compound in Disrupting the Menin-KMT2A Interaction

Key In Vitro Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on leukemia cells.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound Phase Ib Findings | EHA 2024 [delveinsight.com]

- 3. Exploring new horizons in menin: it’s this compound’s turn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]

- 7. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (this compound) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

Bleximenib's Frontier: Exploring Menin-KMT2A Dependency Beyond Acute Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bleximenib (JNJ-75276617) is an orally bioavailable, potent, and selective small-molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1] This interaction is a critical dependency in certain hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] this compound disrupts the menin-KMT2A complex, leading to the downregulation of key target genes such as MEIS1 and HOXA9, which in turn induces differentiation and apoptosis in leukemic cells.[1][3] While the clinical development of this compound has primarily focused on acute leukemias, a growing body of evidence suggests that the menin-KMT2A axis may be a therapeutic target in a broader range of cancers. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the potential of this compound in other cancers with menin-KMT2A dependency, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Menin-KMT2A Signaling Axis

The interaction between menin, a scaffold protein encoded by the MEN1 gene, and KMT2A is crucial for the proper regulation of gene expression during development and hematopoiesis.[2] In the context of KMT2A-r leukemias, the fusion proteins generated from chromosomal translocations retain the N-terminal portion of KMT2A, which is responsible for binding to menin. This aberrant complex is recruited to chromatin, where it ectopically activates the transcription of potent oncogenes, including the HOX gene clusters and their cofactor MEIS1.[4] This leads to a blockage in differentiation and uncontrolled proliferation of hematopoietic progenitors.[2] Similarly, in NPM1-mutated AML, the menin-KMT2A interaction is essential for maintaining the leukemogenic program.[5]

This compound and other menin inhibitors function by competitively binding to the MBM1 pocket on menin, thereby preventing its interaction with KMT2A.[4] This leads to the eviction of the KMT2A complex from the promoters of its target genes, resulting in their transcriptional repression and subsequent anti-leukemic effects.[5]

This compound in Acute Leukemias: A Quantitative Overview

Clinical trials have demonstrated the promising efficacy of this compound in patients with relapsed/refractory (R/R) acute leukemias harboring KMT2A rearrangements or NPM1 mutations. The cAMeLot-1 (NCT04811560) is a key phase 1/2 study that has provided robust data on the safety and activity of this compound monotherapy.[6][7]

| Dose Level (BID) | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate | Median Time to First Response |

| 45 mg | 36.4%[7] | 18.2%[7] | 1.5 months[7] |

| 90/100 mg | 47.6%[7] | 38.1%[7] | 1.4 months[7] |

| 150 mg | 55.0%[7] | 40.0%[7] | 1.0 months[7] |

| Table 1: Efficacy of this compound Monotherapy in R/R Acute Leukemia (cAMeLot-1 Trial).[7] |

In combination with venetoclax (B612062) and azacitidine, this compound has shown even higher response rates in both R/R and newly diagnosed AML patients.[8]

| Patient Population | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate |

| R/R AML (this compound + VEN + AZA) | 82%[8] | 59%[8] |

| ND, Chemo-ineligible AML (this compound + VEN + AZA) | 90%[8] | 75%[8] |

| Table 2: Efficacy of this compound in Combination Therapy for AML (NCT05453903).[8] |

Preclinical studies have established the potent anti-proliferative activity of this compound in various leukemia cell lines.

| Cell Line | Genetic Alteration | IC50 (μM) |

| MOLM-14 | KMT2A-r | <0.1[2] |

| MOLM-13 | KMT2A-r | <0.1[2] |

| MV4-11 | KMT2A-r | <0.1[2] |

| RS4:11 (B-ALL) | KMT2A-r | <0.1[2] |

| OCI-AML3 | NPM1c | <0.1[2] |

| THP-1 | KMT2A-r | >15[2] |

| Table 3: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines.[2] |

Expanding the Horizon: this compound's Potential in Other Cancers

The dependency on the menin-KMT2A interaction is not limited to leukemias with KMT2A-r and NPM1 mutations. Emerging evidence points to its critical role in other hematological malignancies and even solid tumors.

NUP98-Rearranged Acute Myeloid Leukemia

Translocations involving the nucleoporin 98 (NUP98) gene are associated with a poor prognosis in AML.[9] Preclinical studies have demonstrated that NUP98-fusion-driven leukemogenesis is dependent on the menin-KMT2A interaction.[9] Inhibition of this interaction with menin inhibitors has been shown to downregulate the expression of pro-leukemogenic transcription factors like Meis1, induce differentiation, and prolong survival in animal models of NUP98-rearranged AML.[9] Recognizing this potential, the ongoing clinical trial NCT05453903 is actively recruiting patients with AML harboring NUP98 or NUP214 alterations to be treated with this compound in combination with other AML-directed therapies.[10]

Prostate Cancer

Recent research has unveiled a context-dependent role for menin in solid tumors, including prostate cancer. While menin can act as a tumor suppressor in some contexts, it has been shown to be overexpressed in high-grade and castration-resistant prostate cancer (CRPC), where its high expression is associated with a poorer prognosis.[11][12] In CRPC, menin appears to switch to an oncogenic function, and its inhibition has been shown to suppress tumor cell proliferation, inhibit tumor growth in vivo, and restore sensitivity to chemotherapeutic agents.[11][12] Mechanistically, this has been linked to the activation of the PI3K/AKT pathway.[11] While these studies did not use this compound specifically, they provide a strong rationale for investigating its potential in this common solid tumor.

Key Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for Menin-KMT2A Interaction

This protocol is a generalized procedure for assessing the occupancy of menin and KMT2A at specific gene promoters.

1. Cell Cross-linking and Chromatin Preparation:

-

Treat 1-5 x 107 cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 0.125 M glycine.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer containing protease inhibitors.

-

Sonicate the chromatin to shear the DNA to an average size of 200-1000 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

2. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for menin or KMT2A.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by incubating at 65°C with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Analysis:

-

Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., MEIS1, HOXA9) and a negative control region.

Cell Viability (MTT) Assay

This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

2. Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Conclusion and Future Directions

This compound has demonstrated significant promise as a targeted therapy for acute leukemias with KMT2A rearrangements and NPM1 mutations. The preclinical and emerging clinical data strongly suggest that its therapeutic potential extends to other cancers characterized by a dependency on the menin-KMT2A signaling axis, such as NUP98-rearranged AML. Furthermore, foundational research in solid tumors like prostate cancer opens up exciting new avenues for investigation.

Future research should focus on:

-

A comprehensive screening of this compound across a wide panel of solid tumor cell lines to identify other cancer types with menin-KMT2A dependency.

-

In-depth mechanistic studies in responsive solid tumor models to elucidate the context-specific roles of the menin-KMT2A complex.

-

Preclinical in vivo studies using patient-derived xenograft models of these cancers to validate the therapeutic efficacy of this compound.

-

The identification of predictive biomarkers beyond KMT2A-r and NPM1 mutations to guide patient selection in future clinical trials.

The continued exploration of this compound and other menin inhibitors holds the potential to expand the reach of this targeted therapy and offer new hope to patients with a broader range of difficult-to-treat cancers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. New results for Johnson & Johnson’s this compound demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]

- 9. The menin-MLL1 interaction is a molecular dependency in NUP98-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Menin inhibition suppresses castration-resistant prostate cancer and enhances chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Menin as a Therapeutic Target in Acute Leukemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menin, a scaffold protein encoded by the MEN1 gene, has emerged as a critical oncogenic cofactor in specific subtypes of acute leukemia. While traditionally known as a tumor suppressor in endocrine tissues, its role is paradoxically reversed in the context of leukemias driven by lysine (B10760008) methyltransferase 2A (KMT2A) rearrangements or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] In these malignancies, menin forms a crucial complex with the KMT2A protein, which is essential for the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[1][3][4] This dependency has been identified as a key therapeutic vulnerability.[3] The development of small-molecule inhibitors that disrupt the menin-KMT2A interaction represents a novel and promising therapeutic strategy. These agents have demonstrated the ability to reverse the oncogenic gene expression program, induce differentiation of leukemic blasts, and achieve significant clinical responses in heavily pretreated patient populations.[3][5][6] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, key experimental methodologies, and future directions for menin inhibitors in the treatment of acute leukemia.

The Role of Menin in Leukemogenesis

In acute leukemias with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), the normal function of the KMT2A histone methyltransferase complex is hijacked.

-

In KMT2A-r Leukemia: Chromosomal translocations fuse the N-terminus of the KMT2A gene with one of over 100 different partner genes.[3] The resulting fusion protein requires interaction with menin to be recruited to chromatin, where it drives the expression of target genes such as the HOX gene clusters and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation.[3][7][8]

-

In NPM1m AML: This subtype, accounting for about 30% of adult AML cases, features mutations that cause the NPM1 protein to be aberrantly localized in the cytoplasm.[6][9][10] However, a fraction of mutant NPM1 remains in the nucleus, where it interacts with the menin-KMT2A complex.[3][11] This interaction is critical for maintaining the high expression of the same HOX/MEIS1 gene signature, creating a shared dependency on menin.[3][9][11]

The central mechanism involves menin acting as a scaffold, tethering the KMT2A complex to specific gene loci, which is essential for sustaining the leukemogenic transcriptional program.[3][12]

Mechanism of Action of Menin Inhibitors

Menin inhibitors are small molecules designed to fit into a specific pocket on the menin protein where KMT2A normally binds.[3] By occupying this pocket, the inhibitors competitively block the menin-KMT2A protein-protein interaction.[3][6] This disruption has several downstream consequences:

-

Eviction from Chromatin: The oncogenic KMT2A complex is evicted from its target gene sites.[3][13]

-

Transcriptional Reprogramming: The expression of critical leukemogenic genes, including HOXA9 and MEIS1, is downregulated.[3][5][14]

-

Cellular Differentiation: The block on hematopoietic differentiation is lifted, allowing leukemic blasts to mature into normal hematopoietic cells.[3][14]

-

Apoptosis: The loss of the pro-leukemic survival signals ultimately leads to programmed cell death.[5][6]

Preclinical and Clinical Landscape

Several menin inhibitors are in clinical development, with revumenib and ziftomenib (B3325460) being the most advanced.[9][12]

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of menin inhibitors against leukemia cell lines harboring KMT2A-r or NPM1m.

| Inhibitor | Cell Line | Genotype | IC50 | Reference |

| M-808 | MOLM-13 | MLL-AF9 | 1 nM | [7] |

| MV-4-11 | MLL-AF4 | 4 nM | [7] | |

| M-1121 | MOLM-13 | MLL-AF9 | 51.5 nM | [7] |

| MV-4-11 | MLL-AF4 | 10.3 nM | [7] | |

| MI-463/503 | MV-4-11 | MLL-AF4 | 14.7 - 15.3 nM | [7] |

| D0060-319 | MV-4-11 | MLL-AF4 | 4.0 nM | [15] |

| MOLM-13 | MLL-AF9 | 1.7 nM | [15] |

Table 1: In Vitro Antiproliferative Activity of Select Menin Inhibitors.

Clinical Trial Data

Clinical trials have validated the therapeutic potential of menin inhibitors in heavily pretreated patients with relapsed/refractory (R/R) acute leukemia.

Revumenib (Revuforj®) Revumenib was the first menin inhibitor to receive FDA approval for adult and pediatric patients with R/R acute leukemia with a KMT2A translocation, and subsequently for R/R AML with an NPM1 mutation.[2][10]

| Trial | Population | N | CR + CRh Rate | ORR | Median DoR (CR+CRh) | Reference |

| AUGMENT-101 (Phase 2) | R/R KMT2A-r | 57 | 23% | 63% | 6.4 months | [1][16] |

| AUGMENT-101 (Phase 2) | R/R NPM1m AML | 92 | 23.4% | 46.9% | 4.7 months | [14] |

| SAVE (Phase 2 Combo) | Newly Diagnosed NPM1m/KMT2Ar AML (with Ven/HMA) | 21 | 76% (CR) | 86% | Not Reached |

Table 2: Summary of Key Clinical Trial Results for Revumenib. CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; DoR: Duration of Response.

Ziftomenib (Komzifti™) Ziftomenib has also shown significant clinical activity and is under priority review by the FDA for R/R NPM1m AML.

| Trial | Population | N | CR + CRh Rate | ORR | Median OS | Reference |

| KOMET-001 (Phase 2) | R/R NPM1m AML | 92 | 22% | 33% | 6.6 months | [17] |

| KOMET-001 (Phase 1) | R/R KMT2A-r AML | - | Lower vs NPM1m | - | - | [3] |

Table 3: Summary of Key Clinical Trial Results for Ziftomenib. OS: Overall Survival.

Other Menin Inhibitors in Development Other agents including bleximenib (JNJ-75276617), enzomenib (B10860983) (DSP-5336), DS-1594, and BMF-219 are also in clinical evaluation.[9][12]

Mechanisms of Resistance

As with other targeted therapies, resistance to menin inhibitors can develop. The primary mechanism identified is the acquisition of somatic missense mutations in the MEN1 gene itself.[3]

These mutations occur at or near the drug-binding interface on the menin protein. They are thought to create structural changes that sterically hinder the binding of the inhibitor while preserving the critical interaction with KMT2A, thus allowing the leukemogenic program to continue.[3][18] This represents a classic on-target resistance mechanism.[3] Non-genetic resistance, where cells adapt to the drug without target-site mutations, is also an area of active investigation.[19]

Key Experimental Protocols

The development of menin inhibitors relies on a series of robust biochemical and cellular assays to identify and characterize candidate molecules.

Fluorescence Polarization (FP) Binding Assay

-

Principle: This biochemical assay is used to screen for inhibitors of the menin-KMT2A interaction in vitro. It measures the change in polarization of fluorescently labeled light emitted from a small, fluorescently tagged MLL-derived peptide. When the peptide is unbound, it tumbles rapidly in solution, depolarizing the light. When bound to the much larger menin protein, its tumbling slows, and the emitted light remains highly polarized. Inhibitors that disrupt this binding cause a decrease in polarization.[15][20]

-

Methodology:

-

Reagents: Recombinant full-length human menin protein; a synthetic, fluorescein-labeled peptide derived from the MLL N-terminus (e.g., FLSN-MLL).[20][21]

-

Procedure: A constant concentration of menin and the fluorescent MLL peptide are incubated together in a microplate well, allowing them to bind and establish a high polarization signal.

-

Screening: Test compounds (potential inhibitors) are added to the wells.

-

Detection: The fluorescence polarization is measured using a microplate reader. A decrease in the polarization signal indicates that the test compound has displaced the fluorescent peptide from menin, inhibiting the interaction.[20]

-

Analysis: IC50 values are calculated to determine the potency of the inhibitors.

-

Cell Proliferation Assay (MTT or CCK-8)

-

Principle: This cellular assay assesses the antiproliferative activity of menin inhibitors on leukemia cell lines. It measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Methodology:

-

Cell Culture: Leukemia cell lines with relevant genotypes (KMT2A-r, e.g., MV4-11, MOLM-13; or NPM1m) and control cell lines (wild-type) are seeded in 96-well plates.[15][20]

-

Treatment: Cells are treated with a range of concentrations of the menin inhibitor for a set period (e.g., 72-96 hours).

-

Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

-

Detection: The absorbance of the colored product is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[20]

-

Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated controls, and IC50 values are determined.[15]

-

Patient-Derived Xenograft (PDX) Models

-